molecular formula C17H26O2 B12803533 (2,6-Ditert-butyl-4-methylphenyl) acetate CAS No. 29311-34-0

(2,6-Ditert-butyl-4-methylphenyl) acetate

Cat. No.: B12803533
CAS No.: 29311-34-0
M. Wt: 262.4 g/mol
InChI Key: UKFBLLARZMZOGC-UHFFFAOYSA-N
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Description

(2,6-Ditert-butyl-4-methylphenyl) acetate is an organic compound with the molecular formula C17H26O2. It is also known by its systematic name, acetic acid (2,6-ditert-butyl-4-methylphenyl) ester. This compound is characterized by the presence of bulky tert-butyl groups and a methyl group attached to a phenyl ring, which is esterified with acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Ditert-butyl-4-methylphenyl) acetate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

(2,6-Ditert-butyl-4-methylphenyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Ditert-butyl-4-methylphenyl) acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug formulation and delivery.

    Industry: Utilized as a stabilizer in polymers and other materials.

Mechanism of Action

The mechanism of action of (2,6-Ditert-butyl-4-methylphenyl) acetate involves its interaction with free radicals and reactive oxygen species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the phenolic radical formed during antioxidant activity. This compound can also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Ditert-butyl-4-methylphenyl) acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its bulky tert-butyl groups also contribute to its stability and effectiveness as an antioxidant .

Properties

CAS No.

29311-34-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) acetate

InChI

InChI=1S/C17H26O2/c1-11-9-13(16(3,4)5)15(19-12(2)18)14(10-11)17(6,7)8/h9-10H,1-8H3

InChI Key

UKFBLLARZMZOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C

Origin of Product

United States

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